Mammeisin

Catalog No.
S534480
CAS No.
18483-64-2
M.F
C25H26O5
M. Wt
406.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mammeisin

CAS Number

18483-64-2

Product Name

Mammeisin

IUPAC Name

5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-enyl)-4-phenylchromen-2-one

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C25H26O5/c1-14(2)10-11-17-23(28)22(19(26)12-15(3)4)24(29)21-18(13-20(27)30-25(17)21)16-8-6-5-7-9-16/h5-10,13,15,28-29H,11-12H2,1-4H3

InChI Key

JIFOADIANOIMSK-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C1=C(C2=C(C(=C1O)CC=C(C)C)OC(=O)C=C2C3=CC=CC=C3)O

solubility

Soluble in DMSO

Synonyms

Mammeisin

Canonical SMILES

CC(C)CC(=O)C1=C(C2=C(C(=C1O)CC=C(C)C)OC(=O)C=C2C3=CC=CC=C3)O

The exact mass of the compound Mammeisin is 406.178 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. It belongs to the ontological category of neoflavonoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Neoflavonoids [PK1210]. However, this does not mean our product can be used or applied in the same or a similar way.

Mammeisin is a naturally occurring compound primarily derived from the fruit of the Mammea americana tree, commonly known as the Mammea tree. It is classified as a prenylated neoflavonoid, which indicates that it possesses a unique structural feature involving a prenyl group attached to the neoflavonoid backbone. The chemical structure of mammeisin is characterized by its molecular formula C25H26O5C_{25}H_{26}O_{5} and a molecular weight of approximately 406.48 g/mol . This compound has garnered interest due to its potential therapeutic properties and its role as a secondary metabolite in plants.

Typical of flavonoids and coumarins. Its structure allows for reactions such as:

  • Hydroxylation: Mammeisin can undergo hydroxylation, which may enhance its biological activity.
  • Methylation: The presence of hydroxyl groups makes it susceptible to methylation, potentially altering its solubility and bioactivity.
  • Oxidation: Mammeisin can be oxidized to form reactive intermediates, which may contribute to its biological effects.

These reactions are significant in understanding how mammeisin can be modified for enhanced biological activity or stability in formulations.

Mammeisin exhibits several biological activities, making it a compound of interest in pharmacological research:

  • Antioxidant Activity: Mammeisin has demonstrated the ability to scavenge free radicals, which may help protect cells from oxidative stress .
  • Anti-inflammatory Effects: Studies indicate that mammeisin can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Properties: Research has shown that mammeisin possesses antimicrobial activity against various pathogens, indicating its potential as a natural preservative or therapeutic agent .

The synthesis of mammeisin can be achieved through various methods:

  • Natural Extraction: The most common method involves extracting mammeisin from the bark or fruit of Mammea americana using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis can be performed using starting materials that mimic its natural precursors, often involving multi-step organic reactions to construct the prenylated neoflavonoid structure.
  • Biotransformation: Utilizing microorganisms or enzymes to convert simpler compounds into mammeisin through biocatalysis is an emerging area of interest.

Mammeisin has several applications across different fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, mammeisin is being explored for use in developing new drugs for chronic diseases.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.
  • Food Industry: The antimicrobial properties suggest potential applications as a natural preservative in food products.

Studies on the interactions of mammeisin with other compounds are crucial for understanding its pharmacokinetics and pharmacodynamics. Key areas include:

  • Synergistic Effects: Research has indicated that combining mammeisin with other flavonoids may enhance its biological effects, particularly in anti-inflammatory and antioxidant activities.
  • Metabolic Pathways: Investigations into how mammeisin interacts with metabolic enzymes can provide insights into its bioavailability and efficacy when consumed or applied topically.

Mammeisin shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeBiological ActivityUnique Features
MammeiginPrenylated neoflavonoidAntimicrobial, Anti-inflammatoryDerived from the same plant species
CoumarinCoumarinAnticoagulant, AntimicrobialSimple structure without prenyl group
FlavonoidsFlavonoidAntioxidant, Anti-inflammatoryDiverse structures with varying effects
LuteolinFlavonoidAntioxidant, Anti-inflammatoryKnown for strong anti-cancer properties

Mammeisin's uniqueness lies in its specific prenylation pattern and the combination of hydroxyl groups that enhance its biological activity compared to simpler flavonoids and coumarins. This structural complexity contributes to its diverse range of potential therapeutic applications.

Mammeisin exhibits markedly hydrophobic characteristics as evidenced by its physicochemical parameters. The compound demonstrates extremely low aqueous solubility of approximately 0.02976 mg/L at 25°C [1], classifying it as a poorly water-soluble substance according to pharmaceutical standards. This minimal aqueous solubility is consistent with its structural features as a prenylated neoflavonoid containing multiple hydrophobic substituents.

The octanol-water partition coefficient (LogP) of mammeisin has been calculated as 5.80 [2], indicating a strong preference for lipophilic environments over aqueous phases. This high LogP value places mammeisin well above the threshold for high lipophilicity (LogP > 4) and suggests significant challenges for aqueous formulations. The partition coefficient data demonstrates that mammeisin will preferentially distribute into organic phases, with a ratio of approximately 631,000:1 favoring the octanol phase over water.

ParameterValueClassificationImplications
Aqueous Solubility0.02976 mg/L [1]Very LowRequires solubilization strategies
LogP (octanol/water)5.80 [2]Highly LipophilicStrong organic phase preference
Topological Polar Surface Area83.80 Ų [2]ModeratePotential membrane permeability
Molecular Weight406.5 g/mol [3]Medium-sizedWithin typical pharmaceutical range

The solubility profile of mammeisin reveals compatibility with organic solvents such as dimethyl sulfoxide (DMSO), which has been successfully employed in various biological assays [4]. The compound's limited aqueous solubility necessitates the use of co-solvents or solubilizing agents for biological testing and potential pharmaceutical applications.

Thermal Stability and Melting Point Behavior

Mammeisin demonstrates characteristic thermal properties consistent with crystalline neoflavonoid compounds. The melting point ranges from 98-109°C [3] [5], indicating the formation of stable crystalline structures under standard conditions. This relatively broad melting range suggests the possibility of polymorphic forms or the presence of structural isomers, which is common among prenylated phenolic compounds.

Thermal PropertyValue/RangeSignificance
Melting Point98-109°C [3] [5]Crystalline stability
Physical StateSolid [3] [5]Room temperature stability
Thermal StabilityStable under normal conditions [4]Suitable for routine handling

The compound exhibits thermal stability under normal laboratory conditions, with no evidence of decomposition below its melting point. However, mammeisin shows susceptibility to structural rearrangement under specific chemical conditions, particularly in the presence of strong bases. Studies have demonstrated that treatment with methanolic potassium hydroxide followed by acidification can induce isomerization where substituents at carbon positions 6 and 8 exchange positions [6]. This base-catalyzed rearrangement represents a significant stability consideration for formulation and analytical procedures.

Temperature-dependent behavior analysis reveals that mammeisin maintains structural integrity during moderate heating processes. The melting point characteristics suggest suitable thermal stability for standard pharmaceutical manufacturing processes, though alkaline conditions should be avoided to prevent unwanted structural modifications.

Acid-Base Dissociation Constants (pKa Values)

The acid-base dissociation characteristics of mammeisin are governed by the presence of two phenolic hydroxyl groups at positions 5 and 7 of the chromene ring system [3] [2]. Based on structural analysis and comparison with related hydroxylated coumarins and neoflavonoids, the pKa values for mammeisin are estimated to fall within the range of 8.0-9.5 [7] [8] [9].

Compound ClasspKa RangeFunctional GroupsReference
Hydroxylated Coumarins7.6-8.3 [9]Phenolic OHLiterature data
Esculetin7.6 [9]Phenolic OHExperimental
Scopoletin8.3 [9]Phenolic OHExperimental
Fraxetin7.9 [9]Phenolic OHExperimental
Mammeisin (estimated)8.0-9.55,7-dihydroxyStructural prediction

The first dissociation constant (pKa₁) is predicted to be approximately 8.0-8.5, corresponding to the more acidic hydroxyl group, likely at position 7. The second dissociation constant (pKa₂) is estimated at 8.5-9.5, representing the less acidic hydroxyl group at position 5. These values are consistent with the general pattern observed in flavonoid compounds where hydroxyl groups at positions 7 typically exhibit higher acidity than those at position 5 [8] [10].

The ionization behavior of mammeisin indicates that at physiological pH (7.4), the compound will exist predominantly in its neutral, non-ionized form. This has significant implications for its biological activity, membrane permeability, and analytical behavior. The relatively high pKa values suggest that mammeisin will require alkaline conditions (pH > 9) for significant ionization to occur.

Structural factors influencing the pKa values include the electron-withdrawing effects of the carbonyl group in the lactone ring and the resonance stabilization of the phenolate anions formed upon deprotonation. The presence of prenyl and acyl substituents may provide additional electronic effects that modulate the acidity of the hydroxyl groups [8] [11].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

5.8

Exact Mass

406.178

Appearance

Solid powder

Melting Point

98-109°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

18483-64-2

Wikipedia

Mammea A/AA

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Neoflavonoids [PK1210]

Dates

Last modified: 02-18-2024
1: da Cunha MG, Ramos-Junior ES, Franchin M, Taira TM, Beutler JA, Franco GCN, Ikegaki M, de Alencar SM, Fukada SY, Rosalen PL. Effects of Cinnamoyloxy-mammeisin from Geopropolis on Osteoclast Differentiation and Porphyromonas gingivalis-Induced Periodontitis. J Nat Prod. 2017 Jun 23;80(6):1893-1899. doi: 10.1021/acs.jnatprod.7b00194. Epub 2017 Jun 1. PubMed PMID: 28570825.
2: Franchin M, Rosalen PL, da Cunha MG, Silva RL, Colón DF, Bassi GS, de Alencar SM, Ikegaki M, Alves-Filho JC, Cunha FQ, Beutler JA, Cunha TM. Cinnamoyloxy-mammeisin Isolated from Geopropolis Attenuates Inflammatory Process by Inhibiting Cytokine Production: Involvement of MAPK, AP-1, and NF-κB. J Nat Prod. 2016 Jul 22;79(7):1828-33. doi: 10.1021/acs.jnatprod.6b00263. Epub 2016 Jul 1. PubMed PMID: 27367493.
3: Leuna JM, Sop SK, Makota S, Njanja E, Ebelle TC, Azebaze AG, Ngameni E, Nassi A. Voltammetric behavior of Mammeisin (MA) at a glassy carbon electrode and its interaction with Bovine Serum Albumin (BSA). Bioelectrochemistry. 2018 Feb;119:20-25. doi: 10.1016/j.bioelechem.2017.08.008. Epub 2017 Sep 7. PubMed PMID: 28889056.
4: Finnegan RA, Merkel KE. Constituents of Mammea americana L. IX. Oxidation of mammein and mammeisin. J Pharm Sci. 1972 Oct;61(10):1603-8. PubMed PMID: 5072407.
5: da Cunha MG, Rosalen PL, Franchin M, de Alencar SM, Ikegaki M, Ransom T, Beutler JA. Antiproliferative Constituents of Geopropolis from the Bee Melipona scutellaris. Planta Med. 2016 Feb;82(3):190-4. doi: 10.1055/s-0035-1558142. Epub 2015 Nov 6. PubMed PMID: 26544117; PubMed Central PMCID: PMC4792278.
6: Kunesch G, Hildesheim R, Polonsky J. [On the biogenetic origin of the isovaleryl group of mammeisin (4-phenyl coumarin)]. C R Acad Sci Hebd Seances Acad Sci D. 1969 Apr 21;268(16):2143-5. French. PubMed PMID: 4980355.
7: da Cunha MG, Franco GC, Franchin M, Beutler JA, de Alencar SM, Ikegaki M, Rosalen PL. Prediction of pharmacokinetic and toxicological parameters of a 4-phenylcoumarin isolated from geopropolis: In silico and in vitro approaches. Toxicol Lett. 2016 Nov 30;263:6-10. doi: 10.1016/j.toxlet.2016.10.010. Epub 2016 Oct 20. PubMed PMID: 27773722.
8: Dongmo AB, Azebaze AG, Nguelefack TB, Ouahouo BM, Sontia B, Meyer M, Nkengfack AE, Kamanyi A, Vierling W. Vasodilator effect of the extracts and some coumarins from the stem bark of Mammea africana (Guttiferae). J Ethnopharmacol. 2007 May 4;111(2):329-34. Epub 2006 Dec 1. PubMed PMID: 17204384.

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